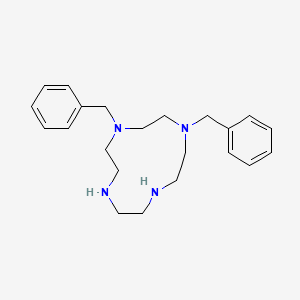
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is a derivative of 1,4,7,10-tetraazacyclododecane, commonly referred to as cyclen, which is a well-known chelating agent. The addition of phenylmethyl groups enhances its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-tetraazacyclododecane, 1,4-bis(phenylmethyl)- typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with diethyl oxalate to form a cyclic oxamide intermediate. This intermediate is then reduced to yield the desired macrocyclic compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protective groups and subsequent deprotection steps are common to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: This compound forms stable complexes with metal ions, which is a key feature of its chemical behavior.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to modify the compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce intermediates during synthesis.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various metal complexes, which are used in applications such as magnetic resonance imaging (MRI) and radiopharmaceuticals .
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Utilized in the development of MRI contrast agents and radiopharmaceuticals for diagnostic imaging.
Industry: Applied in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,7,10-tetraazacyclododecane, 1,4-bis(phenylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and preventing unwanted reactions. This property is particularly useful in medical imaging, where the compound can deliver metal ions to specific targets in the body .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): The parent compound without phenylmethyl groups.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative with acetic acid groups, widely used in medical imaging.
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound with a larger ring size.
Uniqueness
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which enhance its chemical stability and ability to form complexes with a wider range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity .
Properties
CAS No. |
216101-03-0 |
|---|---|
Molecular Formula |
C22H32N4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1,4-dibenzyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-13-23-11-12-24-14-16-26(18-17-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 |
InChI Key |
KERINLRKTNUNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
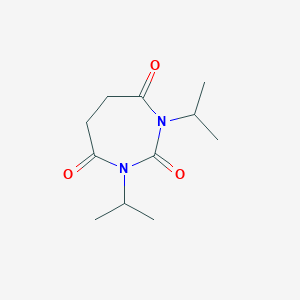
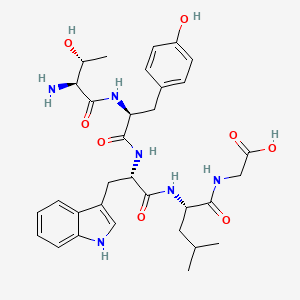
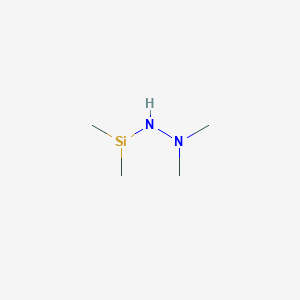
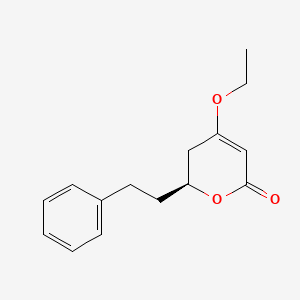
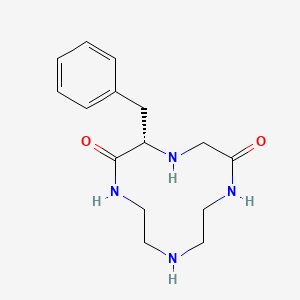
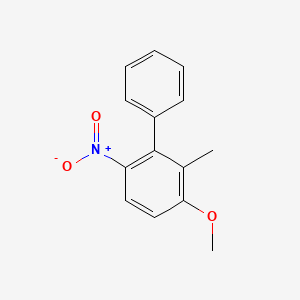
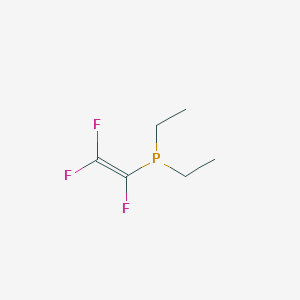
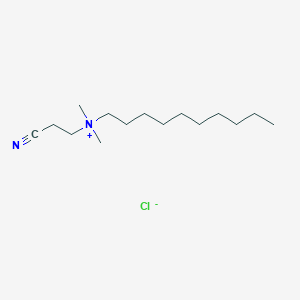
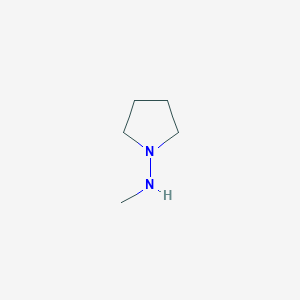
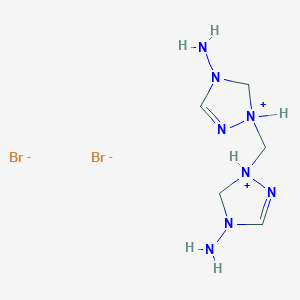
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
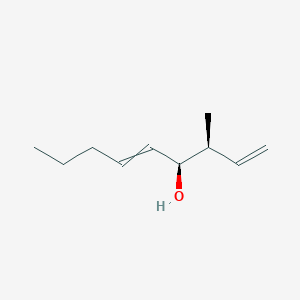
![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)
